molecular formula C20H17N3 B4927440 N-(4-biphenylylmethyl)-1H-indazol-6-amine

N-(4-biphenylylmethyl)-1H-indazol-6-amine

Cat. No. B4927440
M. Wt: 299.4 g/mol
InChI Key: NDLDBRIMVOSIDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-biphenylylmethyl)-1H-indazol-6-amine, also known as MLN8054, is a small molecule inhibitor that has been studied extensively for its potential applications in cancer treatment. This compound has been shown to inhibit the activity of a protein known as Aurora A kinase, which is involved in cell division and proliferation.

Mechanism of Action

N-(4-biphenylylmethyl)-1H-indazol-6-amine inhibits the activity of Aurora A kinase by binding to the ATP-binding site of the protein. This prevents the protein from phosphorylating its downstream targets, which are involved in cell division and proliferation. Inhibition of Aurora A kinase activity leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-biphenylylmethyl)-1H-indazol-6-amine has been shown to have a number of biochemical and physiological effects. Inhibition of Aurora A kinase activity leads to cell cycle arrest and apoptosis in cancer cells. N-(4-biphenylylmethyl)-1H-indazol-6-amine has also been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy. In addition, N-(4-biphenylylmethyl)-1H-indazol-6-amine has been shown to have anti-angiogenic effects, which could be useful in the treatment of cancer.

Advantages and Limitations for Lab Experiments

N-(4-biphenylylmethyl)-1H-indazol-6-amine has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. N-(4-biphenylylmethyl)-1H-indazol-6-amine has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using N-(4-biphenylylmethyl)-1H-indazol-6-amine in lab experiments. The compound has low solubility in water, which can make it difficult to administer in vivo. In addition, N-(4-biphenylylmethyl)-1H-indazol-6-amine has been shown to have off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-(4-biphenylylmethyl)-1H-indazol-6-amine. One area of interest is the development of more potent and selective Aurora A kinase inhibitors. Another area of interest is the identification of biomarkers that could be used to predict which patients would benefit most from treatment with N-(4-biphenylylmethyl)-1H-indazol-6-amine. Finally, there is interest in studying the combination of N-(4-biphenylylmethyl)-1H-indazol-6-amine with other cancer treatments, such as immunotherapy and targeted therapy.

Synthesis Methods

The synthesis of N-(4-biphenylylmethyl)-1H-indazol-6-amine involves a series of chemical reactions that result in the formation of the final compound. The first step in the synthesis involves the reaction of 4-bromobenzyl bromide with sodium hydride to form 4-bromobenzyl alcohol. This intermediate is then reacted with 4-biphenylcarboxaldehyde to form the biphenyl alcohol intermediate. The final step in the synthesis involves the reaction of the biphenyl alcohol intermediate with 6-aminoindazole to form N-(4-biphenylylmethyl)-1H-indazol-6-amine.

Scientific Research Applications

N-(4-biphenylylmethyl)-1H-indazol-6-amine has been extensively studied for its potential applications in cancer treatment. The compound has been shown to inhibit the activity of Aurora A kinase, which is overexpressed in many types of cancer. Inhibition of Aurora A kinase activity has been shown to lead to cell cycle arrest and apoptosis in cancer cells. N-(4-biphenylylmethyl)-1H-indazol-6-amine has also been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.

properties

IUPAC Name

N-[(4-phenylphenyl)methyl]-1H-indazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3/c1-2-4-16(5-3-1)17-8-6-15(7-9-17)13-21-19-11-10-18-14-22-23-20(18)12-19/h1-12,14,21H,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLDBRIMVOSIDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CNC3=CC4=C(C=C3)C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-phenylphenyl)methyl]-1H-indazol-6-amine

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